![molecular formula C6H14Cl2N2 B1483063 1-Cyclopropylazetidin-3-amine dihydrochloride CAS No. 2098089-54-2](/img/structure/B1483063.png)
1-Cyclopropylazetidin-3-amine dihydrochloride
Overview
Description
1-Cyclopropylazetidin-3-amine dihydrochloride (1-CPA) is an organic compound with a molecular formula of C7H15Cl2N. It is a white crystalline solid with a melting point of 165-166 °C. It is soluble in water, methanol and chloroform. 1-CPA is a cyclopropyl analogue of azetidine, a three-membered heterocyclic amine. It is a versatile synthetic intermediate used in the preparation of organic compounds with various applications in organic synthesis, medicinal chemistry and chemical biology.
Scientific Research Applications
1-Cyclopropylazetidin-3-amine dihydrochloride has been extensively studied in the field of organic synthesis. It has been used as a versatile building block for the synthesis of various compounds, including amino acids, peptides, carbohydrates and other small molecules. It has also been used in the synthesis of biologically active compounds, such as inhibitors of enzymes, drugs and other pharmaceuticals.
Mechanism of Action
1-Cyclopropylazetidin-3-amine dihydrochloride acts as a nucleophile in organic synthesis. It can react with electrophiles, such as halogens and nitriles, to form new carbon-carbon and carbon-heteroatom bonds. It can also act as a reducing agent, reducing aldehydes and ketones to their corresponding alcohols.
Biochemical and Physiological Effects
This compound has been shown to have no significant biochemical or physiological effects. It is not toxic, mutagenic or carcinogenic.
Advantages and Limitations for Lab Experiments
1-Cyclopropylazetidin-3-amine dihydrochloride is a versatile reagent that can be used in a variety of organic synthesis reactions. It is relatively inexpensive and is commercially available. However, it is sensitive to air and moisture, so it should be stored in an airtight container.
Future Directions
1-Cyclopropylazetidin-3-amine dihydrochloride could be used in the synthesis of more complex organic compounds, such as peptides and oligosaccharides. It could also be used in the synthesis of more biologically active compounds, such as drugs and pharmaceuticals. In addition, its reactivity and reducing properties could be further explored in the development of new synthetic methods. Finally, its potential applications in the fields of catalysis and materials science could be explored.
properties
IUPAC Name |
1-cyclopropylazetidin-3-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c7-5-3-8(4-5)6-1-2-6;;/h5-6H,1-4,7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHKIYIRUMDYLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.